![molecular formula C22H17BrN4O B3007221 N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 361160-51-2](/img/structure/B3007221.png)
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core substituted with a bromo group and a phenyl group, along with an acetamide moiety. Quinazoline derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Mécanisme D'action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biopharmaceutical activities . These activities suggest that the compound may interact with multiple targets, including those involved in cancer, inflammation, bacterial infections, and more .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some quinazoline derivatives have been found to inhibit the growth of cancer cells . The exact mechanism of interaction would depend on the specific structure of the derivative and the nature of its target.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to cell growth and proliferation, inflammation, and bacterial metabolism, among others .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level. These could include inhibiting cell growth, reducing inflammation, and killing bacteria, among others .
Analyse Biochimique
Biochemical Properties
It is known that the compound plays a role in certain biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide may change over time . This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in certain metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromo group or other reducible functionalities.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; typically carried out at room temperature or under mild heating.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); often conducted at elevated temperatures.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives with potential removal of the bromo group.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromo group.
Applications De Recherche Scientifique
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural features.
Comparaison Avec Des Composés Similaires
N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can be compared with other similar quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-14(28)24-17-8-10-18(11-9-17)25-22-26-20-12-7-16(23)13-19(20)21(27-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRDRASZUBQEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
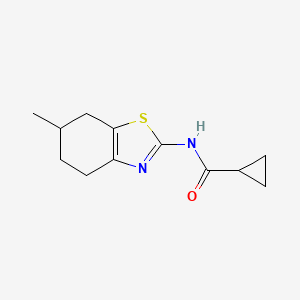
![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)
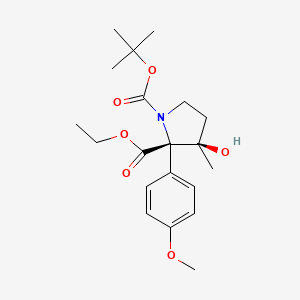

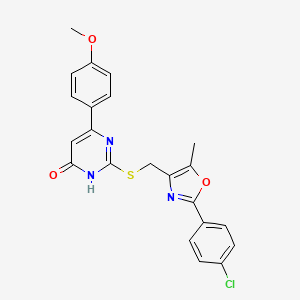

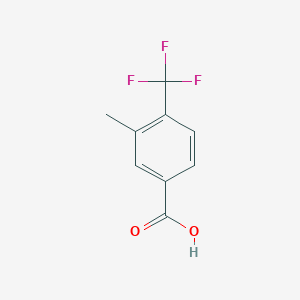
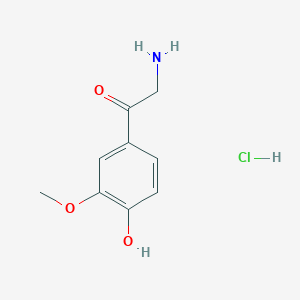
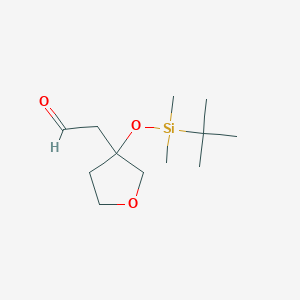
methanone](/img/structure/B3007159.png)
